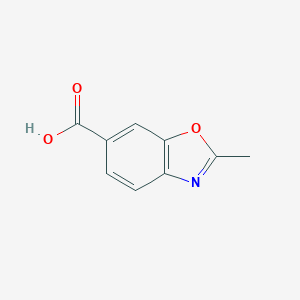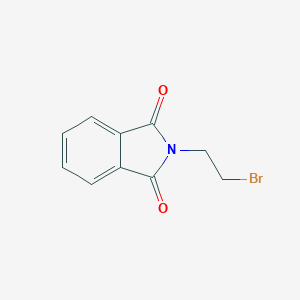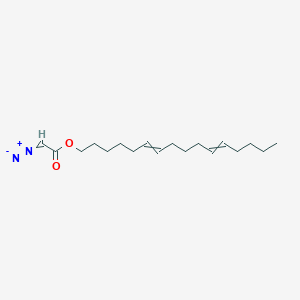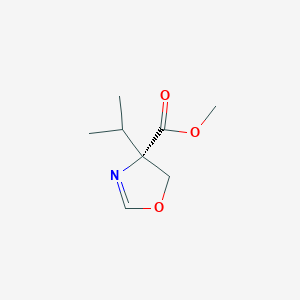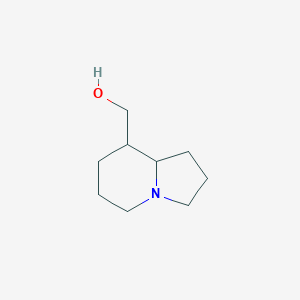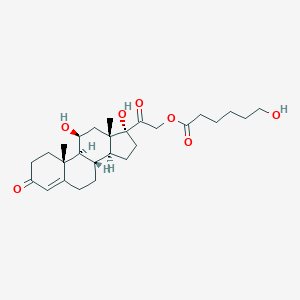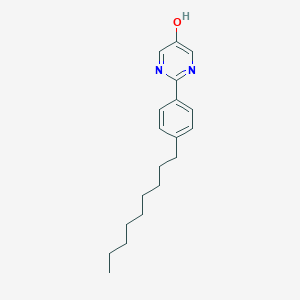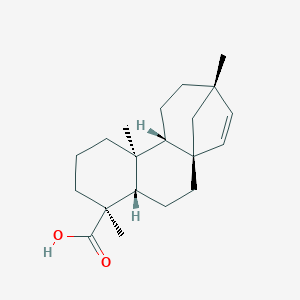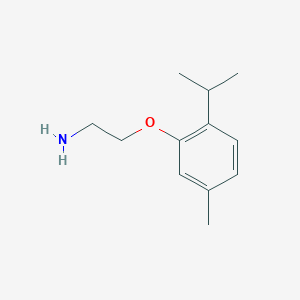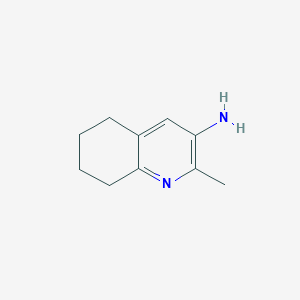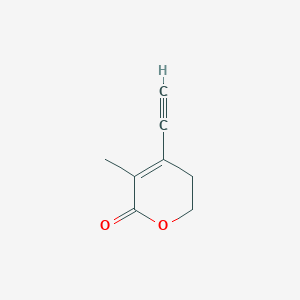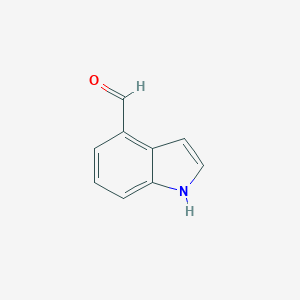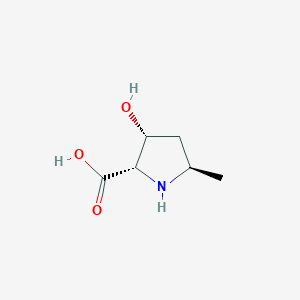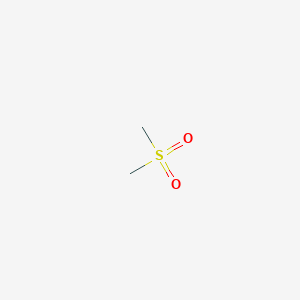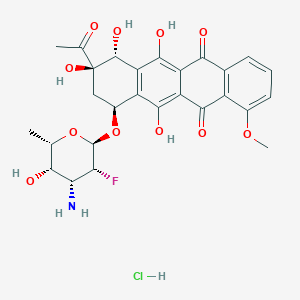
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone, also known as Amino-ATRA, is a novel compound that has been synthesized for its potential use in cancer treatment. It is a derivative of daunomycinone, a natural antibiotic produced by Streptomyces coeruleorubidus. Amino-ATRA has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are being extensively studied.
Mecanismo De Acción
The mechanism of action of 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to modulate the expression of several genes involved in cell proliferation, apoptosis, and DNA repair. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone in lab experiments include its potent cytotoxic activity against a wide range of cancer cell lines, its ability to inhibit cancer stem cells, and its low toxicity in normal cells. However, the limitations include the complex synthesis method, the need for further optimization of the compound for clinical use, and the need for extensive preclinical studies to evaluate its safety and efficacy.
Direcciones Futuras
For research on 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone include the optimization of the synthesis method to improve yield and purity, the evaluation of its safety and efficacy in animal models, and the development of formulations for clinical use. Further studies are also needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone involves several steps, starting with the protection of the hydroxyl groups of daunomycinone. The protected compound is then treated with a fluorinating agent to introduce the fluorine atom at the C-2 position. The protected compound is then deprotected, and the amino sugar is introduced using a glycosylation reaction. The final product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been extensively studied for its potential use in cancer treatment. It has shown potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and resistance to chemotherapy.
Propiedades
Número CAS |
124264-70-6 |
|---|---|
Nombre del producto |
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone |
Fórmula molecular |
C27H29ClFNO11 |
Peso molecular |
598 g/mol |
Nombre IUPAC |
(7S,9R,10R)-9-acetyl-7-[(2R,3R,4R,5S,6S)-4-amino-3-fluoro-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28FNO11.ClH/c1-8-20(31)19(29)18(28)26(39-8)40-12-7-27(37,9(2)30)25(36)17-14(12)23(34)16-15(24(17)35)21(32)10-5-4-6-11(38-3)13(10)22(16)33;/h4-6,8,12,18-20,25-26,31,34-37H,7,29H2,1-3H3;1H/t8-,12-,18+,19-,20+,25+,26-,27-;/m0./s1 |
Clave InChI |
SKWPUTGKNWRBGJ-KYJWTKNXSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
SMILES |
CC1C(C(C(C(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
SMILES canónico |
CC1C(C(C(C(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
Otros números CAS |
124264-70-6 |
Sinónimos |
7-ATFTD 7-O-(3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranosyl)daunomycinone 7-O-(3-amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



